Computed Lipophilicity (XLogP3-AA): {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol vs. Unsubstituted Parent {1-Oxaspiro[4.5]decan-2-yl}methanol
The addition of two methyl groups at positions 6 and 9 increases the computed octanol–water partition coefficient (XLogP3-AA) by approximately 0.9 log units compared to the unsubstituted parent scaffold, indicating substantially higher lipophilicity and membrane permeability potential [1][2]. This is consistent with the Hansch π-contribution of approximately 0.5 log units per methyl group for aliphatic systems. The increased logP value positions this compound in a more favorable lipophilicity range (logP 2–4) for blood–brain barrier penetration and intracellular target engagement, relative to the more hydrophilic parent (XLogP3-AA = 1.6) which falls below typical CNS drug-like thresholds [2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | {1-Oxaspiro[4.5]decan-2-yl}methanol (CAS 129055-63-6): XLogP3-AA = 1.6 (PubChem, same algorithm) |
| Quantified Difference | ΔXLogP3-AA = +0.9 log units (target compound is ~8-fold more lipophilic) |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem release 2024.11.20 for target; 2025.04.14 for comparator) |
Why This Matters
The 0.9 log unit increase in lipophilicity can translate to significantly different pharmacokinetic partitioning behavior, making the target compound a more suitable candidate for CNS-targeted medicinal chemistry campaigns or fragrance compositions requiring higher substantivity on hydrophobic substrates.
- [1] Kim S, Chen J, Cheng T, et al. PubChem 2025 update. PubChem CID 126983782, {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol; Computed Properties: XLogP3-AA = 2.5. View Source
- [2] Kim S, Chen J, Cheng T, et al. PubChem 2025 update. PubChem CID 11829878, (1-Oxaspiro(4.5)decan-2-yl)methanol; Computed Properties: XLogP3-AA = 1.6. View Source
